GW 833972A hydrochloride-Bio-X

Vue d'ensemble

Description

GW-833972A: est un agoniste sélectif du récepteur cannabinoïde de type 2 (CB2). Il a montré des effets inhibiteurs significatifs sur la dépolarisation neuronale induite et la toux induite par l'acide citrique chez les modèles animaux .

Méthodes De Préparation

La synthèse de GW-833972A implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont propriétaires et non divulguées publiquement.

Analyse Des Réactions Chimiques

Receptor Binding and Selectivity

GW 833972A exhibits high selectivity for CB2 receptors over CB1 receptors, confirmed through competitive binding assays:

| Parameter | Human CB2 Receptor | Rat CB2 Receptor | Human CB1 Receptor |

|---|---|---|---|

| pEC₅₀ | 7.3 | 7.5 | 4.5 |

| Selectivity Ratio | 1000-fold (CB2/CB1) | - | - |

The compound acts as a full agonist at CB2 receptors, with approximately 15-fold lower potency than the non-selective cannabinoid HU210 but greater selectivity for CB2 over CB1 compared to CP55,940 .

Vagal Sensory Nerve Inhibition

GW 833972A inhibited depolarization responses in isolated human and guinea-pig vagus nerves induced by:

-

Capsaicin (1 μM): Reduced depolarization in a concentration-dependent manner (0.3–300 μM) .

-

Prostaglandin E₂ (PGE₂) (10 μM): Significant inhibition of PGE₂-induced responses in guinea-pig vagus .

-

Hypertonic Saline (2% m/v): Attenuated depolarization in guinea-pig vagus .

Antagonist Studies

The inhibitory effects of GW 833972A were reversed by the CB2-selective antagonist SR 144528 (0.01 μM) but not by the CB1 antagonist rimonabant (SR 141716A), confirming CB2-mediated activity .

Citric Acid-Induced Cough

GW 833972A (30 mg·kg⁻¹, i.p.) suppressed citric acid-evoked cough in guinea-pigs. This antitussive effect was:

Plasma Extravasation

No significant inhibition of airway plasma protein leakage was observed, indicating selectivity for sensory nerve modulation over vascular responses .

Comparative Pharmacology

GW 833972A’s profile contrasts with other cannabinoids:

| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) | Selectivity (CB2/CB1) |

|---|---|---|---|

| GW 833972A | ~10 μM | ~0.05 μM | ~1000-fold |

| HU210 | 0.061 nM | 0.52 nM | ~8.5-fold |

| CP55,940 | 3.7 nM | 2.6 nM | ~1.4-fold |

Data derived from recombinant receptor assays .

Mechanism of Action

GW 833972A modulates sensory nerve activity via:

-

CB2 Receptor Activation : Inhibits cAMP production and MAPK signaling pathways linked to neuronal excitability .

-

Endogenous Mediator Blockade : Suppresses PGE₂-induced depolarization, relevant to inflammatory cough .

Limitations and Research Gaps

-

No structural or synthetic data for GW 833972A hydrochloride-Bio-X is available in the reviewed literature.

-

Detailed chemical reaction pathways (e.g., synthesis steps, metabolic breakdown) remain unreported in accessible studies.

Applications De Recherche Scientifique

Pain Management

Research indicates that GW 833972A can inhibit capsaicin-induced depolarization in sensory nerves, which is significant for managing pain associated with inflammation. In vitro studies have demonstrated that GW 833972A effectively reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 from macrophages when pre-treated with the compound .

Respiratory Conditions

In animal models, GW 833972A has shown efficacy in inhibiting cough reflexes induced by citric acid, suggesting its potential application in treating chronic cough and other respiratory ailments. The inhibition of sensory nerve activity in the airways could provide a novel approach to managing conditions like asthma and chronic obstructive pulmonary disease (COPD) without the side effects associated with traditional treatments .

Study on Cough Reflex Inhibition

In a study published in British Journal of Pharmacology, GW 833972A was administered to guinea pigs to assess its effects on cough reflexes. The results indicated a significant reduction in citric acid-induced coughing, reinforcing the hypothesis that CB2 receptor activation can modulate sensory nerve activity in respiratory pathways .

Anti-Inflammatory Effects in Macrophages

Another study highlighted the anti-inflammatory properties of GW 833972A, where it was shown to reduce cytokine release from activated macrophages in response to bacterial components (iBCG). This suggests that GW 833972A may be beneficial for conditions characterized by excessive inflammation .

Table 1: Summary of Key Findings on GW 833972A

Mécanisme D'action

GW-833972A exerts its effects by selectively binding to and activating CB2 receptors. This activation inhibits neural depolarization and reduces cough reflexes in animal models. The molecular targets involved include the CB2 receptors, which are part of the G protein-coupled receptor family. The pathways affected by this activation include the modulation of sensory nerve activity and the inhibition of inflammatory responses .

Comparaison Avec Des Composés Similaires

GW-833972A est unique en raison de sa forte sélectivité pour les récepteurs CB2. Les composés similaires comprennent :

SR144528 : Un antagoniste du récepteur CB2.

AM1241 : Un agoniste sélectif du récepteur CB2.

JWH-133 : Un autre agoniste sélectif du récepteur CB2. Comparé à ces composés, GW-833972A a montré une sélectivité et une puissance plus élevées dans l'inhibition de la dépolarisation neuronale et la réduction des réflexes de toux

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to confirm the selectivity of GW 833972A hydrochloride for CB2 receptors over CB1?

- Methodological Answer : Conduct competitive radioligand binding assays using human CB1 and CB2 receptors expressed in heterologous systems (e.g., HEK293 cells). Use reference agonists/antagonists (e.g., WIN55,212-2 for CB1 and JWH-133 for CB2) to establish specificity. Validate results with functional assays (e.g., cAMP inhibition or β-arrestin recruitment) to confirm receptor engagement without cross-reactivity .

Q. What in vivo experimental designs are most appropriate for evaluating GW 833972A hydrochloride's antitussive effects?

- Methodological Answer : Use citric acid-induced cough models in rodents, comparing dose-dependent suppression of cough reflexes between treated and control groups. Include positive controls (e.g., codeine) and measure neuronal activity in cough-related brainstem nuclei via electrophysiology or c-Fos immunohistochemistry to correlate behavioral and neurophysiological outcomes .

Q. How should researchers standardize pharmacokinetic studies for GW 833972A hydrochloride in preclinical models?

- Methodological Answer : Administer the compound intravenously and orally to assess bioavailability. Use LC-MS/MS to quantify plasma and tissue concentrations, ensuring calibration with isotopically labeled internal standards. Monitor metabolites via high-resolution mass spectrometry and validate assays using FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers optimize receptor occupancy assays to quantify GW 833972A hydrochloride's target engagement in CNS tissues?

- Methodological Answer : Employ ex vivo autoradiography with a CB2-specific radioligand (e.g., [³H]-CP55,940) in brain slices from treated animals. Normalize data using total protein content and validate with knockout models to confirm signal specificity. Include time-course studies to correlate occupancy with behavioral outcomes .

Q. What strategies address discrepancies in GW 833972A hydrochloride's efficacy across neuroinflammation models (e.g., LPS-induced vs. autoimmune encephalitis)?

- Methodological Answer : Perform comparative transcriptomic profiling of inflamed tissues to identify model-specific signaling pathways (e.g., NF-κB vs. STAT3). Use dose-response curves to establish therapeutic windows and validate findings with CB2-selective antagonists (e.g., SR144528) to confirm mechanism-based effects .

Q. How should researchers design experiments to differentiate GW 833972A hydrochloride's peripheral vs. central nervous system effects?

- Methodological Answer : Utilize conditional CB2 knockout mice with CNS-specific or peripheral-restricted deletions. Combine behavioral assays (e.g., pain thresholds) with cytokine profiling of serum and cerebrospinal fluid to disentangle compartment-specific actions .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing GW 833972A hydrochloride's dose-dependent effects in heterogeneous animal cohorts?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling for small sample sizes and pre-register analysis plans to minimize bias. Validate reproducibility via multi-laboratory studies using standardized protocols .

Q. How can researchers reconcile conflicting data on GW 833972A hydrochloride's efficacy in male vs. female preclinical models?

- Methodological Answer : Stratify analyses by sex and include hormonal status as a covariable (e.g., estrous cycle stage). Perform meta-analyses of existing datasets to identify sex-specific trends and validate findings using gonadectomized models with hormone replacement .

Q. Literature & Ethical Practices

Q. How should researchers critically evaluate conflicting reports on GW 833972A hydrochloride's off-target effects?

- Methodological Answer : Cross-reference primary studies using orthogonal assays (e.g., calcium flux for GPCR promiscuity, kinase profiling panels). Prioritize studies with open-data policies and replicate key findings in independent labs. Use tools like PubChem BioActivity data to assess consensus .

Q. What ethical considerations are paramount when publishing GW 833972A hydrochloride's preclinical data?

- Methodological Answer : Adhere to ARRIVE guidelines for animal research, disclosing sample size justifications, randomization, and blinding procedures. Report negative results to avoid publication bias and disclose all conflicts of interest, including funding sources related to cannabinoid research .

Propriétés

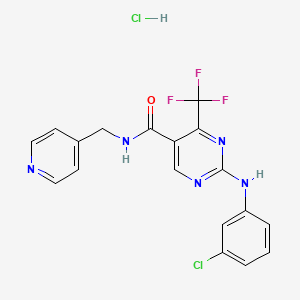

IUPAC Name |

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHSVFAUAKIVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746696 | |

| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092502-33-4 | |

| Record name | GW-833972A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092502334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chloroanilino)-N-[(pyridin-4-yl)methyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW833972A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-833972A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S22C7PYU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.